molecular formula C23H22O8 B11125984 methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)-4-(3-methoxyphenyl)-4-oxobutanoate

methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)-4-(3-methoxyphenyl)-4-oxobutanoate

Cat. No.: B11125984
M. Wt: 426.4 g/mol
InChI Key: ZXGJHSAUARQQQF-UHFFFAOYSA-N
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Description

Methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)-4-(3-methoxyphenyl)-4-oxobutanoate is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a chromen-2-one core, which is a fused ring system containing both a benzene ring and a lactone ring, along with methoxy and oxo functional groups that contribute to its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)-4-(3-methoxyphenyl)-4-oxobutanoate typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 7,8-dimethoxy-4-chromenone and 3-methoxybenzaldehyde.

    Condensation Reaction: The initial step involves a condensation reaction between 7,8-dimethoxy-4-chromenone and 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

    Esterification: The resulting intermediate undergoes esterification with methyl bromoacetate in the presence of a base like sodium hydride or potassium tert-butoxide to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)-4-(3-methoxyphenyl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert oxo groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like thiols or amines replace the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Thiols or amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of thioethers or amines.

Scientific Research Applications

Methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)-4-(3-methoxyphenyl)-4-oxobutanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)-4-(3-methoxyphenyl)-4-oxobutanoate involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s chromen-2-one core can bind to active sites of enzymes, inhibiting their activity. Additionally, the methoxy and oxo groups can participate in hydrogen bonding and van der Waals interactions, stabilizing the compound’s binding to its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A simpler chromen-2-one derivative with known anticoagulant properties.

    Warfarin: A well-known anticoagulant that also contains a chromen-2-one core.

    Esculetin: A natural coumarin derivative with antioxidant properties.

Uniqueness

Methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)-4-(3-methoxyphenyl)-4-oxobutanoate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other chromen-2-one derivatives. The presence of multiple methoxy and oxo groups enhances its potential for diverse chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C23H22O8

Molecular Weight

426.4 g/mol

IUPAC Name

methyl 2-(7,8-dimethoxy-2-oxochromen-4-yl)-4-(3-methoxyphenyl)-4-oxobutanoate

InChI

InChI=1S/C23H22O8/c1-27-14-7-5-6-13(10-14)18(24)11-17(23(26)30-4)16-12-20(25)31-21-15(16)8-9-19(28-2)22(21)29-3/h5-10,12,17H,11H2,1-4H3

InChI Key

ZXGJHSAUARQQQF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=CC(=O)O2)C(CC(=O)C3=CC(=CC=C3)OC)C(=O)OC)OC

Origin of Product

United States

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